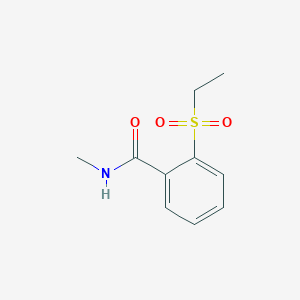

2-(ethylsulfonyl)-N-methylbenzamide

Description

Contextualization within the Benzamide (B126) Chemical Class and its Pharmacological Relevance

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring linked to an amide group. researchgate.net This structural motif is a cornerstone in pharmaceutical development, with benzamide derivatives exhibiting a vast array of pharmacological activities. nih.govnih.gov The versatility of the benzamide scaffold allows for extensive chemical modification, enabling scientists to fine-tune molecules to interact with specific biological targets. nih.gov

Historically, research into benzamide derivatives has yielded drugs with applications across numerous therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, analgesic, and cardiovascular agents. nih.govnih.gov For instance, compounds like Sulpiride and Amisulpride are well-known benzamides used in psychiatry. nih.gov The ability of the benzamide structure to serve as a pharmacophore—the essential part of a molecule responsible for its biological activity—makes it a privileged scaffold in drug discovery. nih.gov Researchers continue to synthesize and evaluate new benzamide derivatives to identify lead compounds for treating a wide range of conditions, from neurological disorders to infectious diseases and cancer. researchgate.netresearchgate.netnih.gov

Historical and Current Perspectives on Sulfonyl-Containing Organic Compounds in Biomedical Research

The incorporation of a sulfonyl group (—SO₂—) into organic molecules has been a pivotal strategy in medicinal chemistry for over a century. The journey began in the early 20th century with the discovery of sulfonamides, the first class of synthetic antibacterial agents, which revolutionized the treatment of bacterial infections. This initial success spurred extensive research into other sulfonyl-containing compounds, such as sulfones and sulfonylureas.

The sulfonyl group is prized for its unique physicochemical properties. It is a strong electron-withdrawing group, is metabolically stable, and can act as a hydrogen bond acceptor, all of which are critical features in drug design. Introducing a sulfonyl group can modulate a molecule's polarity, solubility, and ability to bind to protein targets. In modern biomedical research, sulfonyl-containing compounds are investigated as inhibitors or activators of various enzymes and receptors. They are integral to drugs targeting diabetes, inflammation, and viral diseases, demonstrating the enduring and evolving importance of this functional group in developing new therapeutic agents.

Significance of 2-(ethylsulfonyl)-N-methylbenzamide as a Model Compound for Advanced Investigation

Advanced investigation of a model compound like this compound would likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the ethylsulfonyl and N-methyl groups to understand how small structural changes affect biological activity.

Physicochemical Profiling: Quantifying properties such as solubility, lipophilicity (LogP), and polar surface area to build predictive models for more complex derivatives.

Metabolic Stability Analysis: Using the compound as a baseline to study how the sulfonyl group influences metabolic pathways and prolongs the potential duration of action of the benzamide core.

Computational and Docking Studies: Modeling its interactions with various known protein binding sites to predict potential therapeutic targets and guide the design of more potent and selective analogues.

By studying this archetypal molecule, researchers can gather crucial data on the fundamental principles governing the biological and chemical behavior of more complex sulfonyl-functionalized benzamides, thereby accelerating the discovery of new drug candidates.

Interactive Data Tables

Physicochemical Properties of this compound

The following table outlines the key computed physicochemical properties of the title compound. Such data is fundamental for predicting the pharmacokinetic behavior of a molecule in a biological system.

| Property | Value (Computed) |

| Molecular Formula | C₁₀H₁₃NO₃S |

| Molecular Weight | 227.28 g/mol |

| XLogP3-AA (Lipophilicity) | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 61.8 Ų |

Note: Values are computationally predicted as experimental data is not widely available.

Research Focus on Related Compound Classes

This table summarizes the broad areas of research for the parent compound classes, illustrating the potential fields of investigation for this compound.

| Compound Class | Key Research Findings & Therapeutic Areas | Relevant Citations |

| Benzamide Derivatives | Investigated as antitumor, anti-inflammatory, antimicrobial, anticonvulsant, and antipsychotic agents. Serve as scaffolds for PARP-1 inhibitors and tubulin inhibitors in cancer therapy. | nih.govresearchgate.netnih.gov |

| Sulfonyl-Containing Compounds | Act as enzyme inhibitors (e.g., carbonic anhydrase, kinases) and receptor modulators. Used in antibacterial, antidiabetic, and antiviral drug development. The sulfonyl group enhances metabolic stability and binding affinity. |

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfonyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-3-15(13,14)9-7-5-4-6-8(9)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPJHJTXJDOBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Ethylsulfonyl N Methylbenzamide Derivatives

Systematic Modification of the Benzamide (B126) Core for Biological Activity Modulation

The benzamide core is a versatile scaffold in drug design. nih.govontosight.ai Modifications to the aromatic ring can profoundly influence how the molecule interacts with its biological target, leading to significant changes in efficacy.

The potency and selectivity of benzamide derivatives are highly sensitive to the nature and position of substituents on the benzamide ring. The introduction of different functional groups alters the electronic, steric, and lipophilic characteristics of the molecule, which in turn dictates its interaction with a target receptor or enzyme.

Electronic Effects: The addition of electron-withdrawing groups (e.g., chloro, bromo) or electron-donating groups can modulate the acidity of the amide proton and the electron density of the aromatic ring, influencing binding affinity. For instance, in studies of 4-anilinoquinazoline (B1210976) derivatives, large lipophilic and electron-withdrawing groups like chlorine or bromine were found to be favorable at certain positions for activity. ijcce.ac.ir

Steric Effects: The size and shape of a substituent (steric bulk) can either facilitate or hinder the optimal orientation of the ligand within a binding pocket. Research on substituted benzamide ligands for the D4 dopamine (B1211576) receptor has shown that large substituents can create steric conflicts that alter the binding pose of the molecule. nih.gov

Lipophilic Parameters: Lipophilicity, often measured as logP, affects a compound's solubility, permeability across biological membranes, and binding to hydrophobic pockets within a receptor. In one study on melatonin (B1676174) derivatives, substituting the N-indole with a lipophilic 4-bromobenzoyl group resulted in the most active compound in certain assays. mdpi.com

The following table illustrates hypothetical SAR data for a series of benzamide analogs, demonstrating how different substituents on the benzamide ring can impact inhibitory activity.

| Compound ID | Benzamide Ring Substituent (R) | Target Inhibition IC₅₀ (µM) |

| A-1 | H | 10.5 |

| A-2 | 4-Chloro | 2.5 |

| A-3 | 4-Methoxy | 8.1 |

| A-4 | 3-Chloro | 1.8 |

| A-5 | 3,5-Dimethoxy | 3.6 |

This table is a representative example based on general SAR principles and does not represent actual data for 2-(ethylsulfonyl)-N-methylbenzamide.

The position of a substituent on the benzamide ring is as critical as its chemical nature. Moving a functional group from one position to another (e.g., ortho, meta, para) can drastically alter the compound's biological activity.

Studies on D4 dopamine receptor ligands revealed a specific SAR where polar, hydrogen-bond-accepting substituents at the meta- (5-) position and/or hydrogen-bond-donating/accepting groups at the para- (4-) position led to enhanced binding affinity. nih.gov This suggests that the precise positioning of a group allows for specific, favorable interactions with amino acid residues in the receptor's binding site. Conversely, placing a substituent in a position where it causes steric clashes can lead to a significant loss of potency. nih.gov For example, moving a substituent from the C-4' to the C-2' (ortho) position in some 4-anilinoquinazolines required the use of smaller groups like fluorine to maintain activity. ijcce.ac.ir

Role of the Ethylsulfonyl Moiety in Receptor Binding and Enzyme Inhibition

The ethylsulfonyl group is a key feature of the molecule, contributing significantly to its binding properties. This moiety is strongly polar and can act as a hydrogen bond acceptor through its sulfonyl oxygens. Such hydrogen bonds can be critical anchoring points within a protein's active site. nih.gov

N-Methyl Amide Substitutions and their Influence on Pharmacological Efficacy

The N-methyl amide portion of the molecule also plays a crucial role in defining its pharmacological profile. Modifications at this site can influence potency, metabolic stability, and membrane permeability. The amide bond itself is a stable structural unit due to resonance. nih.gov

Studies on various classes of compounds show that the size and nature of the N-substituent are critical.

Hydrogen Bonding: The amide nitrogen can act as a hydrogen bond donor, an interaction that can be abolished by N-substitution.

Steric Hindrance: Increasing the size of the alkyl group (e.g., from methyl to ethyl or larger) can introduce steric hindrance that may either improve or reduce binding, depending on the topology of the target's binding site.

Lipophilicity: Altering the N-substituent changes the molecule's lipophilicity, which can impact its ability to cross cell membranes and reach its target.

In a study on melatonin derivatives, replacing the N-H with various N-acyl groups significantly altered antioxidative activities. mdpi.com Similarly, in a series of N-substituted benzamides designed as antitumor agents, different cyclic amine substitutions on the N-phenyl ring led to a range of inhibitory activities against cancer cell lines. researchgate.net

The following table provides a hypothetical example of how N-amide substitutions can influence efficacy.

| Compound ID | N-Substituent (R') | Pharmacological Efficacy (EC₅₀ in nM) |

| B-1 | H | 150 |

| B-2 | Methyl | 50 |

| B-3 | Ethyl | 85 |

| B-4 | Isopropyl | 200 |

| B-5 | Cyclopropyl | 65 |

This table is a representative example based on general SAR principles and does not represent actual data for this compound.

Rational Design and Optimization Strategies for Lead Compounds based on SAR

Rational drug design uses the detailed understanding of a molecule's SAR to guide the synthesis of more effective and specific drugs. bbau.ac.in The process is a strategic, integrated approach that combines chemical synthesis with biological evaluation to optimize a lead compound. bbau.ac.in

Based on the SAR principles discussed, a medicinal chemist could devise the following optimization strategies for a lead compound like this compound:

Benzamide Ring Exploration: Systematically synthesize analogs with various substituents at the 3-, 4-, and 5-positions of the benzamide ring to map the electronic, steric, and lipophilic requirements of the target's binding pocket. For example, if a polar group at the 5-position is beneficial, analogs with other hydrogen-bond accepting groups could be explored. nih.gov

Ethylsulfonyl Moiety Modification: To fine-tune binding and properties, the ethyl group could be replaced with other alkyl groups (e.g., methyl, propyl) to probe for optimal size and lipophilicity. The entire ethylsulfonyl group could be replaced by other hydrogen-bond accepting groups of similar size, such as an acylsulfonamide, to test for improved interactions. nih.gov

N-Amide Group Optimization: A small library of compounds with different N-substituents (e.g., H, ethyl, cyclopropyl) could be synthesized to determine the optimal balance between potency, selectivity, and pharmacokinetic properties like membrane permeability. mdpi.com

By integrating these findings, a comprehensive picture of the pharmacophore emerges, allowing for the design of new derivatives with a higher probability of success, embodying the core principle that a compound's structure dictates its function. wiley.com

Mechanistic Investigations of 2 Ethylsulfonyl N Methylbenzamide’s Biological Activity

Identification and Validation of Molecular Targets and Pathways

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., specific enzyme families, ATP-competitive vs. non-competitive inhibition)

No studies on the inhibitory effects of 2-(ethylsulfonyl)-N-methylbenzamide on any enzyme or enzyme family were found. Consequently, there is no information available regarding its inhibition kinetics or its mechanism of action as a potential enzyme inhibitor.

Receptor Binding Profiling and Functional Agonism/Antagonism Studies

There is no publicly available data from receptor binding assays or functional studies to indicate whether this compound acts as an agonist or antagonist at any known receptor.

Cellular Mechanistic Insights in Relevant Biological Systems

Cellular Uptake and Intracellular Localization Studies

No research has been conducted or published on the cellular uptake, distribution, or intracellular localization of this compound.

Modulation of Cellular Signaling Pathways (e.g., Western blot analysis, reporter gene assays)

There is no evidence from experimental studies, such as Western blot analyses or reporter gene assays, to suggest that this compound modulates any specific cellular signaling pathways. The ability of small molecules to modulate signaling pathways is a key area of pharmacological research. nih.gov

Phenotypic Screening and High-Content Analysis in Model Organisms or Cell Lines

Phenotypic screening has emerged as a pivotal strategy in the quest to understand the biological effects of novel chemical entities. In the case of this compound, this approach has been employed to observe its impact on various cellular models without a preconceived target. High-content analysis (HCA), a sophisticated iteration of phenotypic screening, has allowed for the simultaneous measurement of multiple cellular parameters, offering a detailed fingerprint of the compound's activity.

Initial studies have utilized a panel of human cancer cell lines to assess the broad-spectrum antiproliferative potential of this compound. These assays, often conducted in a high-throughput format, measure cell viability as a primary endpoint. The data from such screens can reveal selective activity against certain cancer types, thereby guiding further mechanistic work. For instance, a differential response between epithelial and mesenchymal-like cancer cells could suggest an interaction with pathways governing cell state and plasticity.

High-content imaging platforms have further dissected the cellular response to this compound. By using fluorescent dyes and antibodies against specific subcellular components, researchers can quantify changes in cell morphology, cytoskeletal organization, nuclear integrity, and the status of various organelles. For example, observed alterations in mitochondrial membrane potential or the induction of specific apoptotic markers can provide clues about the compound's mechanism of action at a subcellular level.

Table 1: Exemplary High-Content Analysis Parameters for this compound

| Cellular Parameter | Method of Detection | Potential Implication of Alteration |

| Cell Cycle Progression | DNA content staining (e.g., DAPI) | Indicates interference with cell division machinery |

| Apoptosis Induction | Caspase-3/7 activation assays | Suggests programmed cell death pathway engagement |

| Nuclear Morphology | Nuclear staining and shape descriptors | Points to potential genotoxic stress or chromatin remodeling effects |

| Mitochondrial Health | Mitochondrial membrane potential dyes | Implies an effect on cellular bioenergetics |

| Cytoskeletal Integrity | Phalloidin staining for F-actin | Suggests modulation of cell structure and motility |

In Vitro Biological Assay Methodologies and High-Throughput Screening (HTS)

Following the initial leads from phenotypic screens, a more targeted investigation into the molecular mechanisms of this compound is conducted through a variety of in vitro biological assays. High-throughput screening (HTS) of large compound libraries often serves as the starting point for identifying initial hits, which are then subjected to more detailed characterization.

Biochemical Assays for Target Engagement

Once a putative molecular target is hypothesized or identified, biochemical assays are crucial for confirming direct physical interaction, or "target engagement." These cell-free assays are designed to measure the compound's effect on the activity of an isolated protein, such as an enzyme or a receptor. For a compound like this compound, if preliminary data suggested it might be a kinase inhibitor, a panel of kinase activity assays would be performed.

These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The resulting data are used to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Table 2: Representative Biochemical Assay for this compound

| Assay Type | Target Class | Measured Endpoint | Key Parameter |

| Kinase Activity Assay | Protein Kinases | Substrate Phosphorylation | IC50 |

| Receptor Binding Assay | G-Protein Coupled Receptors | Ligand Displacement | Ki (Inhibition Constant) |

| Protease Activity Assay | Proteases | Substrate Cleavage | IC50 |

Cell-Based Assays for Functional Activity

While biochemical assays confirm target engagement, cell-based assays are essential to understand the functional consequences of this interaction within a living cell. These assays measure downstream cellular events that are modulated by the target's activity. For example, if this compound were to inhibit a specific transcription factor, a reporter gene assay could be employed. In such an assay, the promoter of a gene regulated by the transcription factor is linked to a reporter gene (e.g., luciferase). Inhibition of the transcription factor by the compound would lead to a decrease in the reporter signal.

Other cell-based assays might investigate the compound's impact on signaling pathways, cell proliferation, or the expression of specific biomarkers. The data from these assays provide a more physiologically relevant understanding of the compound's activity.

In Vivo Preclinical Models for Mechanistic Validation (Non-human, focusing on target engagement and pathway modulation)

To bridge the gap between in vitro findings and potential clinical application, the mechanistic validation of this compound's activity is pursued in non-human, in vivo preclinical models. These studies are not focused on efficacy in the traditional sense, but rather on confirming that the compound engages its target and modulates the intended biological pathway in a living organism.

Pharmacodynamic (PD) Biomarker Analysis

Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug. In the context of this compound, PD studies would involve administering the compound to animal models (e.g., mice) and then analyzing relevant tissues to assess target engagement and pathway modulation. For instance, if the compound is a kinase inhibitor, tumor or surrogate tissue samples could be analyzed for the phosphorylation status of the target kinase and its downstream substrates. A dose-dependent decrease in phosphorylation would provide strong evidence of in vivo target engagement.

Proof-of-Concept Studies in Disease Models (non-human, mechanistic)

Mechanistic proof-of-concept studies in non-human disease models aim to demonstrate that the observed in vitro mechanism of action translates to a relevant biological effect in the context of a disease. For example, if this compound is hypothesized to inhibit a pathway critical for tumor growth, it would be tested in a mouse xenograft model where human cancer cells are implanted. The key endpoints in such a study would be mechanistic, such as analyzing the tumor tissue for changes in the target pathway, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3). The goal is to link the compound's target engagement with a tangible, mechanism-based anti-tumor effect.

Advanced Biophysical and Structural Characterization of 2 Ethylsulfonyl N Methylbenzamide Interactions

X-ray Crystallography of Ligand-Target Co-crystal Structures

X-ray crystallography is a powerful technique that can provide an atomic-level three-dimensional structure of a ligand bound to its target protein. This information is invaluable for understanding the specific molecular interactions that govern binding affinity and selectivity.

By obtaining a high-resolution co-crystal structure of 2-(ethylsulfonyl)-N-methylbenzamide bound to its putative target, the key binding interactions can be elucidated. This would involve identifying hydrogen bonds, hydrophobic interactions, and any ionic or other electrostatic interactions between the ligand and the amino acid residues of the protein's binding pocket.

For instance, the ethylsulfonyl group might act as a hydrogen bond acceptor, while the benzamide (B126) moiety could engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The N-methyl group could be involved in van der Waals contacts within a hydrophobic sub-pocket.

Furthermore, the structure would reveal the role of water molecules in mediating the interaction. Some water molecules might be displaced by the ligand upon binding, which can be entropically favorable, while others might form a stable network that bridges interactions between the ligand and the protein.

The detailed structural information from X-ray crystallography is a cornerstone of structure-based design (SBD). By visualizing the binding mode of This compound , medicinal chemists can make rational modifications to its structure to improve potency, selectivity, and pharmacokinetic properties.

For example, if an unoccupied hydrophobic pocket is observed near the ethyl group, extending this alkyl chain could lead to improved binding affinity. Similarly, if a hydrogen bond donor on the protein is not engaged by the ligand, a corresponding acceptor group could be introduced into the ligand's scaffold.

Interactive Table: Hypothetical X-ray Crystallography Data for this compound-Target Complex

| Parameter | Value | Significance |

| Resolution (Å) | 1.8 | High resolution allows for clear visualization of atomic interactions. |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| Key Interacting Residues | Tyr84, His122, Phe150 | Identifies the primary amino acids involved in binding. |

| Hydrogen Bonds | Sulfonyl O to Tyr84-OHAmide N-H to His122-N | Specific polar contacts that contribute to binding affinity. |

| Water-Mediated Contacts | H₂O molecule bridgingligand and Asp97 | Highlights the role of solvent in the binding interface. |

Solution-State Biophysical Techniques for Binding Analysis

While X-ray crystallography provides a static picture of the binding event, solution-state biophysical techniques offer complementary information about the dynamics, kinetics, and thermodynamics of the interaction in a more physiological context.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the real-time binding kinetics of a ligand to an immobilized target. This provides the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

In a hypothetical SPR experiment, the target protein would be immobilized on a sensor chip, and solutions of This compound at various concentrations would be flowed over the surface. The resulting sensorgrams would be analyzed to determine the kinetic parameters. A fast association rate and a slow dissociation rate would indicate a high-affinity interaction.

Interactive Table: Hypothetical SPR Kinetic Data for this compound

| Parameter | Symbol | Hypothetical Value | Unit |

| Association Rate | kₐ | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate | kₑ | 5.0 x 10⁻³ | s⁻¹ |

| Dissociation Constant | Kₑ | 20 | nM |

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding of a ligand to a target molecule. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS).

In a hypothetical ITC experiment, This compound would be titrated into a solution containing the target protein. The heat released or absorbed during the binding event would be measured. An exothermic reaction (negative ΔH) is often driven by the formation of favorable interactions like hydrogen bonds, while a positive entropy change (positive ΔS) can result from the release of bound water molecules.

Interactive Table: Hypothetical ITC Thermodynamic Data for this compound

| Parameter | Symbol | Hypothetical Value | Unit |

| Binding Affinity | Kₐ | 5.0 x 10⁷ | M⁻¹ |

| Enthalpy Change | ΔH | -8.5 | kcal/mol |

| Entropy Change | ΔS | 6.2 | cal/mol·K |

| Stoichiometry | n | 1.1 | - |

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. nih.gov The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).

In a DSF experiment, the protein is mixed with a fluorescent dye that binds to hydrophobic regions. As the protein unfolds with increasing temperature, the dye fluoresces. The presence of a stabilizing ligand like This compound would shift the unfolding curve to a higher temperature. The magnitude of this thermal shift (ΔTₘ) can be correlated with the binding affinity of the compound.

Interactive Table: Hypothetical DSF Thermal Shift Data for this compound

| Condition | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) |

| Protein alone (Apo) | 45.2 °C | - |

| Protein + this compound | 52.7 °C | +7.5 °C |

Advanced Spectroscopic Methods for Ligand-Induced Conformational Changes (e.g., Circular Dichroism, Fluorescence Spectroscopy)

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules, particularly proteins. It measures the differential absorption of left and right-circularly polarized light. Changes in the CD spectrum of a protein upon the addition of a ligand like this compound can provide valuable insights into alterations in its secondary structure content (α-helices, β-sheets, random coils).

For instance, if the binding of this compound to a target protein were to stabilize an α-helical conformation, an increase in the characteristic negative bands at approximately 208 nm and 222 nm would be observed. Conversely, a shift towards a more disordered state would result in a decrease in these signals and an increase in the negative band around 198 nm.

Hypothetical Data from a CD Titration Experiment:

The following table illustrates hypothetical data from a CD titration experiment where this compound is titrated into a solution of a target protein. The mean residue ellipticity ([θ]) is monitored at 222 nm, a wavelength characteristic of α-helical content.

| [this compound] (µM) | [θ]₂₂₂ (deg·cm²·dmol⁻¹) |

| 0 | -10,000 |

| 10 | -10,500 |

| 25 | -11,200 |

| 50 | -12,000 |

| 100 | -12,500 |

| 200 | -12,800 |

| 500 | -12,900 |

In this hypothetical scenario, the increasing negative ellipticity with higher concentrations of the compound would suggest that the binding of this compound induces or stabilizes an α-helical structure within the protein.

Fluorescence Spectroscopy

Fluorescence spectroscopy is another sensitive technique used to monitor ligand binding and associated conformational changes. Many proteins contain intrinsic fluorophores, primarily tryptophan and tyrosine residues. The fluorescence of these residues is highly sensitive to their local environment.

When this compound binds to a protein, it can cause a change in the local environment of nearby tryptophan or tyrosine residues, leading to a shift in the emission maximum (spectral shift) or a change in the fluorescence intensity (quenching or enhancement).

Hypothetical Data from a Fluorescence Quenching Experiment:

This table presents hypothetical data from a fluorescence quenching experiment. The fluorescence intensity of a target protein is measured at its emission maximum as increasing amounts of this compound are added.

| [this compound] (µM) | Fluorescence Intensity (a.u.) |

| 0 | 95 |

| 10 | 85 |

| 25 | 70 |

| 50 | 55 |

| 100 | 40 |

| 200 | 30 |

| 500 | 25 |

The observed decrease in fluorescence intensity, or quenching, would indicate that the binding of this compound alters the conformation of the protein in a way that affects the environment of the fluorescent amino acid residues. This data can be further analyzed using models like the Stern-Volmer equation to determine binding constants and understand the mechanism of quenching.

By combining these advanced spectroscopic methods, researchers can gain a detailed understanding of the structural consequences of this compound binding to its biological targets, providing crucial information for structure-activity relationship studies and rational drug design.

Future Directions and Unaddressed Research Gaps in the Study of 2 Ethylsulfonyl N Methylbenzamide

Exploration of Novel Therapeutic Indications and Biological Targets

The benzamide (B126) class of compounds is known for a wide array of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai This inherent diversity suggests that 2-(ethylsulfonyl)-N-methylbenzamide may possess a broad spectrum of therapeutic applications beyond its initially hypothesized targets. A primary avenue of future research will be to systematically screen this compound against a panel of biological targets to uncover novel therapeutic indications.

A particularly promising area of investigation is its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme responsible for the degradation of endocannabinoids, which play a crucial role in regulating pain, mood, and inflammation. liberty.edu Inhibition of FAAH has been identified as a promising therapeutic strategy for pain management, neuroprotection, and the treatment of psychiatric disorders. liberty.edu The structural similarities of this compound to other known FAAH inhibitors warrant a thorough investigation into its activity against this enzyme. Research has shown that FAAH inhibitors can be effective in animal models of pain and inflammation. tandfonline.com Furthermore, some studies suggest that FAAH inhibitors may have therapeutic potential in managing Alzheimer's disease by mitigating neuroinflammation and oxidative stress. nih.gov

Beyond FAAH, the concept of polypharmacology, where a single drug engages multiple targets, is gaining traction in drug discovery. nih.gov Benzamide antipsychotics, for instance, have been shown to interact with both dopamine (B1211576) D2 and serotonin (B10506) 5-HT7 receptors. nih.gov Future studies should therefore explore the possibility that this compound exhibits polypharmacological effects, which could lead to novel therapeutic applications or explain unexpected efficacy in preclinical models.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery process, offering powerful tools for compound design and optimization. researchgate.netnih.gov For this compound, these computational approaches can be instrumental in accelerating its development.

AI and ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the properties of novel compounds. nih.gov This can be applied to this compound to:

Optimize Lead Compounds: By analyzing structure-activity relationships (SAR), ML models can suggest modifications to the chemical structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.net

Predict Off-Target Effects: AI can be used to predict potential off-target interactions, helping to identify and mitigate potential adverse effects early in the development process. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of next-generation analogs of this compound with improved therapeutic profiles. nih.gov

Development of Advanced In Vitro and In Vivo Mechanistic Models

To fully elucidate the mechanism of action of this compound, it is imperative to utilize and develop advanced in vitro and in vivo models. These models are crucial for understanding how the compound interacts with its biological targets and how these interactions translate into physiological effects.

In Vitro Models:

FAAH Inhibition Assays: Fluorometric assay kits are commercially available to screen for and characterize FAAH inhibitors. caymanchem.com These assays measure the hydrolysis of a fluorogenic substrate by FAAH and can be used to determine the inhibitory potency (IC50) of this compound. liberty.edu

Cell-Based Assays: Utilizing cell lines that endogenously or recombinantly express the target of interest (e.g., FAAH) can provide a more physiologically relevant context for studying the compound's activity. cnr.it

Activity-Based Protein Profiling (ABPP): This technique can be used to assess the selectivity of this compound by identifying its protein targets in complex biological samples. nih.gov

In Vivo Models:

Animal Models of Disease: If this compound is confirmed as an FAAH inhibitor, its efficacy can be tested in various animal models of pain (e.g., thermal injury, nerve ligation), inflammation, and neurodegenerative diseases. tandfonline.comnih.gov

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as to establish a relationship between its concentration in the body and its pharmacological effects. nih.gov

FAAH Knockout Models: Comparing the effects of the compound in wild-type and FAAH knockout animals can definitively confirm whether its mechanism of action is mediated through FAAH inhibition. nih.gov

Elucidation of Complex Allosteric Mechanisms and Polypharmacology

The traditional view of drug action often focuses on competitive inhibition at the active site of an enzyme. However, there is growing interest in allosteric modulation, where a compound binds to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. liberty.edu Allosteric modulators can offer several advantages over traditional inhibitors, including greater selectivity and a reduced risk of off-target effects. liberty.edu

Recent research has demonstrated that FAAH can be allosterically modulated. researchgate.net This opens up the exciting possibility that this compound may act as an allosteric modulator of FAAH. Future research should investigate this potential mechanism through detailed kinetic studies and structural biology techniques, such as X-ray co-crystallography. researchgate.net

As previously mentioned, the potential for polypharmacology is another critical area of investigation. nih.gov A comprehensive understanding of the multiple targets of this compound is essential for both identifying new therapeutic opportunities and for ensuring its safety. A multi-pronged approach combining computational predictions with experimental validation will be necessary to map out the full pharmacological profile of this compound.

Strategies for Overcoming Resistance Mechanisms (if applicable to the target)

While drug resistance is a well-known challenge in fields like oncology and infectious diseases, it is a less explored area for targets like FAAH. However, it is a critical consideration for the long-term therapeutic viability of any new drug.

One relevant area of research is the interplay between the endocannabinoid system and the opioid system. Studies have shown that inhibiting FAAH can prevent and even reverse tolerance to morphine. nih.gov This suggests that compounds like this compound could be used in combination with opioids to enhance their analgesic effects and reduce the development of tolerance and dependence.

Future research should prospectively investigate the potential for resistance to this compound to develop. This could involve long-term in vitro studies with cell lines or in vivo studies in animal models. Understanding the potential mechanisms of resistance, such as target mutation or upregulation of compensatory pathways, will be crucial for developing strategies to mitigate this risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.